Glycyl-alanyl-isoleucine

Description

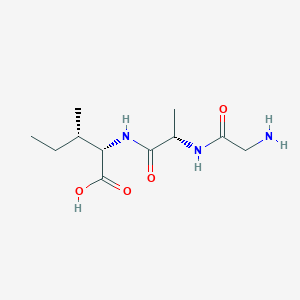

Structure

2D Structure

3D Structure

Properties

CAS No. |

137730-92-8 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.3 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-4-6(2)9(11(17)18)14-10(16)7(3)13-8(15)5-12/h6-7,9H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18)/t6-,7-,9-/m0/s1 |

InChI Key |

YMUFWNJHVPQNQD-ZKWXMUAHSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)CN |

Other CAS No. |

137730-92-8 |

sequence |

GAI |

Synonyms |

Gly-Ala-Ile glycyl-alanyl-isoleucine |

Origin of Product |

United States |

Synthetic Methodologies for Glycyl Alanyl Isoleucine and Analogous Tripeptides

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, remains a cornerstone for the synthesis of peptides like Glycyl-alanyl-isoleucine. youtube.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. youtube.comacs.org The use of a solid support facilitates the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing. youtube.com

Coupling: The formation of the peptide bond between the free amine of the resin-bound amino acid and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. Common reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium-based reagents such as HBTU and HATU, often used with additives like HOBt or Oxyma to improve efficiency and suppress side reactions. acs.orggyrosproteintechnologies.com For sterically hindered couplings, which can be a factor with isoleucine, more reactive reagents or extended reaction times may be necessary. gyrosproteintechnologies.com

Deprotection: The most common strategy in modern SPPS is the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine. acs.org The Fmoc group is cleaved by a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. iris-biotech.de Monitoring the release of the dibenzofulvene-piperidine adduct by UV spectroscopy allows for real-time assessment of the deprotection reaction's completion. iris-biotech.de Incomplete reactions can lead to deletion sequences, which are challenging to separate from the target peptide. iris-biotech.de To mitigate this, strategies like "double coupling" (repeating the coupling step) or "capping" (acetylating any unreacted amines) are often employed. gyrosproteintechnologies.com

Table 1: Common Reagents and Conditions in Fmoc-SPPS

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Coupling | DIC/HOBt, HBTU/HOAt, HATU/DIEA | Activation of carboxylic acid for amide bond formation. |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. |

| Capping | Acetic Anhydride/DIEA | To block unreacted amino groups and prevent deletion sequences. |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Cleavage of the completed peptide from the resin support and removal of side-chain protecting groups. |

Conventional batch SPPS can be time-consuming, with each amino acid incorporation cycle taking 60 to 100 minutes. nih.govpentelutelabmit.com Flow-based SPPS has emerged as a powerful alternative that significantly accelerates peptide synthesis. chimia.ch In this technique, reagents are continuously passed through a column packed with the resin support. nih.gov This approach allows for efficient heat exchange, enabling reactions to be performed at elevated temperatures (e.g., 60°C). pentelutelabmit.com At higher temperatures, coupling and deprotection reactions are dramatically faster, reducing the time for a single amino acid addition cycle to as little as 1.8 minutes under automated control. nih.govmit.edu This rapid cycling minimizes the potential for side reactions and can lead to higher purity crude products. vapourtec.com The continuous flow of reagents also ensures high concentrations at the reaction site, driving the reactions to completion more effectively than in batch mode. pentelutelabmit.com

The choice of solid support is critical for successful SPPS. lcms.cz Polystyrene (PS) resins, cross-linked with 1% divinylbenzene, are the most common supports. gyrosproteintechnologies.comthieme-connect.de However, for the synthesis of complex or "difficult" sequences, more advanced supports have been developed. sigmaaldrich.com

Polyethylene (B3416737) Glycol (PEG) Grafted Supports: Resins like TentaGel or NovaSyn® TG are composed of polystyrene grafted with polyethylene glycol chains. thieme-connect.desigmaaldrich.comresearchgate.net These supports exhibit excellent swelling properties in a wide range of solvents, making the reactive sites more accessible and improving reaction kinetics. thieme-connect.desigmaaldrich.com

Functionalized Supports for Specific Applications: Specialized supports are available for synthesizing specific peptide forms. For example, Rink amide resins are used to produce C-terminal peptide amides. lcms.cz Furthermore, supports have been functionalized with amino acids like glycine (B1666218), alanine (B10760859), and isoleucine to facilitate the synthesis of peptide-RNA conjugates, which are important tools in ribosomal research. nih.gov DOTA-loaded polymeric supports have also been developed for the straightforward synthesis of peptide-conjugates used in molecular imaging. nih.gov

Solution-Phase Peptide Synthesis Modalities and Fragment Condensation Strategies

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable method, particularly for large-scale production. masterorganicchemistry.commdpi.com In SolPS, all reactants are dissolved in a suitable solvent system. A key challenge is the purification of the product after each step, which often requires chromatography or recrystallization. nih.gov

Chemoenzymatic Synthesis and Ligase-Mediated Peptide Bond Formation

Chemoenzymatic methods offer a green and highly specific alternative to purely chemical synthesis routes. nih.gov These approaches utilize enzymes, such as proteases or engineered ligases, to catalyze the formation of peptide bonds. labome.com This process is highly stereoselective and occurs under mild, aqueous conditions, avoiding the need for extensive protecting group chemistry and harsh reagents. nih.gov

Protease-Catalyzed Synthesis: In a reversal of their natural function, proteases like thermolysin or papain can catalyze peptide bond formation. jlu.edu.cnsci-hub.se The equilibrium of the reaction can be shifted towards synthesis by using organic co-solvents or by carefully controlling the reaction pH. sci-hub.se For instance, the synthesis of a precursor tripeptide for thymopentin (B1683142) was achieved using thermolysin in a biphasic aqueous/organic system. jlu.edu.cn

Peptide Ligases: A growing class of enzymes, known as peptide ligases, are becoming powerful tools for protein and peptide synthesis. labome.com Enzymes like butelase-1, sortase A, and engineered variants like subtiligase and peptiligase, catalyze the formation of amide bonds with high specificity. labome.comnih.govpnas.org For example, butelase-1 recognizes a C-terminal Asn/Asp-His-Val motif and ligates it to an N-terminal amine. pnas.orgmdpi.com While not directly applicable to the Gly-Ala-Ile sequence without modification, the principles of ligase-mediated synthesis, such as native chemical ligation (NCL), are central to modern peptide chemistry. mdpi.com NCL involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue, a strategy often employed in the convergent synthesis of large proteins. mdpi.com

Investigations into Solid-State Cyclization Mechanisms of Constituent Dipeptides (e.g., L-Alanyl-L-isoleucine)

The constituent dipeptides of this compound, namely Glycyl-alanine and Alanyl-isoleucine, can undergo intramolecular cyclization to form cyclic dipeptides, also known as diketopiperazines (DKPs). This reaction can occur in the solid state upon heating and is a highly efficient, solvent-free method for synthesizing DKPs. bac-lac.gc.ca

Studies on various dipeptides have revealed several factors that influence the temperature and kinetics of solid-state cyclization:

Steric Hindrance: Dipeptides with smaller side chains generally have higher thermal stability and require higher temperatures for cyclization. bac-lac.gc.camdpi.com

Crystal Packing: The arrangement of molecules in the crystal lattice and the extent of hydrogen bonding significantly affect thermal stability; a greater number of hydrogen bonds typically leads to higher stability. bac-lac.gc.ca

Amino Acid Sequence: The sequence of amino acids within the dipeptide has a notable effect on the kinetics of cyclization. For example, studies on L-alanyl-L-isoleucine and its isomer L-isoleucyl-L-alanine would reveal different cyclization profiles due to the different positioning of the bulky isoleucine side chain. consensus.app This solid-state reaction is stereospecific and yields a pure cyclic product, making it an environmentally friendly synthetic method. bac-lac.gc.ca

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N,N'-diisopropylcarbodiimide | DIC |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | HCTU |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |

| 1-Hydroxybenzotriazole | HOBt |

| Ethyl (hydroxyimino)cyanoacetate | Oxyma |

| N,N-Diisopropylethylamine | DIEA |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

| Diketopiperazine | DKP |

| 1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid | DOTA |

| Polyethylene Glycol | PEG |

| Polystyrene | PS |

| Glycyl-alanine | - |

| Alanyl-isoleucine | - |

Advanced Structural Elucidation and Computational Analysis of Glycyl Alanyl Isoleucine Systems

Spectroscopic Characterization Techniques

Spectroscopy serves as a fundamental tool in the analysis of Glycyl-alanyl-isoleucine, providing a wealth of information on its chemical structure, conformation, and dynamics.

Infrared (IR) Spectroscopy and Linear-Dichroic IR (IR-LD) Analysis for Conformational Insights

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and secondary structure. For this compound, characteristic absorption bands for the amide I (C=O stretching), amide II (N-H bending and C-N stretching), and N-H stretching regions provide a spectral signature of the peptide backbone. The precise frequencies of these bands are sensitive to the conformational state of the peptide, including the formation of intramolecular hydrogen bonds.

Linear-dichroic IR (IR-LD) spectroscopy, a specialized IR technique, provides further conformational details by measuring the differential absorption of polarized light by oriented molecules. This analysis can reveal the orientation of specific transition dipole moments within the peptide, thereby elucidating the alignment of its amide planes and contributing to a more detailed picture of its folded or extended structures in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in both solution and solid states.

Solution-State NMR: In solution, multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton (¹H) resonances to specific amino acid residues within the this compound sequence. Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide through-space correlations between protons that are close in proximity, yielding crucial distance restraints for structure calculation. These restraints, combined with dihedral angle information derived from coupling constants, allow for the determination of the predominant conformations of the peptide in solution.

Solid-State NMR (ssNMR): For studying this compound in its solid, crystalline form, ssNMR techniques are indispensable. High-resolution ssNMR methods can provide precise structural constraints. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). chemicalbook.com Advanced ssNMR experiments can yield information on internuclear distances and torsion angles, which are then used to construct a detailed three-dimensional model of the peptide in the solid state. nih.gov

| NMR Technique | Information Obtained |

| COSY/TOCSY | Through-bond correlations for residue assignment |

| NOESY/ROESY | Through-space correlations for distance restraints |

| Solid-State NMR | Internuclear distances and torsion angles in the solid phase |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of peptides, providing highly accurate molecular weight information and enabling sequence verification. For this compound, electrospray ionization (ESI) is a common method to generate gas-phase ions of the peptide.

Tandem mass spectrometry (MS/MS) is employed to elucidate the amino acid sequence and study the fragmentation pathways of the protonated peptide. nih.gov In a typical MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID). nih.govnih.gov This process induces fragmentation along the peptide backbone, primarily at the amide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

A significant challenge in the mass spectrometric analysis of this compound is the differentiation of the isomeric residues leucine (B10760876) (Leu) and isoleucine (Ile), as they possess identical molecular weights. nih.gov Advanced fragmentation techniques and high-resolution mass analyzers are often required to distinguish between these two residues based on subtle differences in their fragmentation patterns. nih.govnih.govnih.gov

| Ion Type | Description |

| b-ions | Fragments containing the N-terminus |

| y-ions | Fragments containing the C-terminus |

Raman Spectroscopy for Polymorphic State Discrimination and Vibrational Analysis

A key application of Raman spectroscopy in peptide analysis is the discrimination of polymorphic states. spectroscopyonline.com Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. Raman spectroscopy can differentiate between these forms by detecting subtle shifts in the vibrational frequencies of the crystal lattice modes and internal molecular vibrations. spectroscopyonline.com This makes it a valuable tool for quality control and for studying the solid-state properties of this compound.

Diffraction-Based Structural Determination

X-ray Crystallography for Three-Dimensional Atomic Arrangement

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in their crystalline state. nih.gov The process involves growing a single crystal of this compound, which is then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable for exploring the multifaceted nature of peptide systems. These techniques allow for the detailed examination of molecular properties, from electronic structure to dynamic behavior in solution, providing a molecular basis for understanding their function.

Ab Initio Calculations for Electronic Structure and Lattice Dynamics

Ab initio quantum mechanical methods, which are based on first principles without reliance on empirical parameters, are foundational for calculating the electronic structure of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution, molecular orbital energies, and other electronic properties. For a peptide like this compound, this provides insight into chemical bonding, reactivity, and charge distribution across the molecule.

When the peptide is in a crystalline state, its collective atomic vibrations, or phonons, can be studied through lattice dynamics calculations. These calculations can be performed using ab initio methods where the forces on atoms are computed quantum mechanically. aps.org By calculating the harmonic lattice dynamics, researchers can predict phonon frequencies and neutron scattering intensities. nih.gov While specific ab initio lattice dynamics studies for this compound are not prevalent in the literature, the methodology is well-established for various crystalline materials, including organic crystals. nih.govarxiv.org The approach involves determining the energy of the crystal lattice and its derivatives with respect to atomic displacements to build a dynamical matrix, the diagonalization of which yields the vibrational frequencies and modes of the crystal.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For flexible molecules like peptides, MD is crucial for exploring the vast landscape of possible three-dimensional shapes, or conformations.

Conformational Sampling: this compound does not have a single rigid structure but exists as an ensemble of interconverting conformations. MD simulations sample these conformations by numerically solving Newton's equations of motion for the system, allowing the peptide to fold and flex in a simulated environment. nih.gov The resulting trajectory provides a detailed view of the peptide's conformational dynamics and the probability of occupying different regions of its energy landscape, often visualized with a Ramachandran plot. escholarship.org Studies on guest residues in GxG peptides have shown that even state-of-the-art force fields may not perfectly reproduce experimentally observed conformational distributions, highlighting the complexity of accurately modeling these systems. nih.gov Enhanced sampling techniques are often employed to overcome the time-scale limitations of conventional MD and explore larger, more cooperative conformational changes. frontiersin.org

Solvent Interactions: In a biological context, peptides are surrounded by water. MD simulations explicitly model the interactions between the peptide and the surrounding solvent molecules. The peptide's backbone and side chains form hydrogen bonds and other electrostatic and van der Waals interactions with water, significantly influencing its conformational preferences. Research on model peptides shows that they can slow the mobility of solvating water molecules by a factor of 6–8 compared to bulk water. nih.gov This effect is primarily dominated by the hydrophilic peptide backbone, with the hydrophobic side chains having a lesser impact on the hydration dynamics. nih.gov The simulation data below outlines typical parameters used for studying peptides in aqueous solutions.

Table 1: Representative Parameters for Molecular Dynamics Simulations of Peptides in Water

| Parameter | Value/Description | Reference |

|---|---|---|

| Force Field | OPLS-AA, CHARMM36m, AMBER | nih.govnih.gov |

| Water Model | TIP3P, SPC/E | nih.gov |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | nih.gov |

| Temperature | ~300-310 K | nih.gov |

| Pressure | 1 bar | nih.gov |

Quantum Chemical Approaches for Spectroscopic Parameter Prediction and Conformational Energetics

Quantum chemical (QC) calculations are essential for predicting spectroscopic properties and accurately determining the energetics of different peptide conformations.

Spectroscopic Parameter Prediction: QC methods can predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. nih.gov By computing the second derivatives of the energy with respect to atomic positions, a harmonic vibrational spectrum can be calculated. More advanced approaches, like second-order vibrational perturbation theory (VPT2), account for anharmonicity, providing more accurate predictions that can be directly compared with experimental spectra to aid in structural assignment. nih.gov Computational studies on related amino acids like leucine and isoleucine have used these methods to rationalize fragmentation patterns in mass spectrometry. bris.ac.uk

Conformational Energetics: A key application of QC is to calculate the relative energies of the different conformations sampled by methods like MD. While MD uses classical force fields for computational efficiency, QC provides a more accurate, quantum-mechanical energy for a given molecular geometry. By performing high-level ab initio or Density Functional Theory (DFT) calculations on representative structures, researchers can rank conformations by their energetic stability. nih.govnih.gov For example, ab initio calculations on cyclic dipeptides have been used to determine the energetic favorability of different ring conformations, such as planar versus boat forms. nih.gov This information is critical for understanding the intrinsic structural preferences of the peptide backbone and side chains, independent of environmental effects.

Hydration Thermodynamics in Model Peptide Systems

The interaction of a peptide with water can be quantified through its hydration thermodynamics, which describes properties like the free energy, enthalpy, and entropy of solvation. These parameters govern the peptide's solubility and its tendency to aggregate.

Computational studies on model peptides provide significant insights into these thermodynamic properties. The solvation free energy, which represents the energy change associated with transferring a peptide from a vacuum to a solvent, can be calculated using methods like thermodynamic integration. nih.gov Research on leucine and isoleucine peptides shows that the solvation free energy increases with the length of the peptide chain. nih.gov This trend is supported by a corresponding increase in the number of hydrogen bonds formed with water and a larger solvent-accessible surface area (SASA). nih.gov

Furthermore, peptides exert a considerable influence on the structure and dynamics of the surrounding water. Studies on model amphiphilic peptides reveal a long-range perturbation effect on water that can extend beyond two hydration layers. nih.gov The number of water molecules whose dynamics are slowed by the peptide is known as the hydration number. For model peptides similar in size to this compound, this number can be substantial, indicating a significant sphere of influence.

Table 2: Hydration Properties of Model Peptides from Computational Studies

| Property | Finding | Model System | Reference |

|---|---|---|---|

| Hydration Number (Nh) | ~125-130 water molecules | NAGMA & NALMA | nih.gov |

| Solvation Free Energy | Increases with peptide chain length | Leucine/Isoleucine Peptides | nih.gov |

| Water Mobility | Slowed by a factor of 6-8 near the peptide | NAGMA & NALMA | nih.gov |

Enzymatic and Metabolic Degradation Pathways of Glycyl Alanyl Isoleucine

Identification and Characterization of Specific Peptidases and Proteases

The hydrolysis of Glycyl-alanyl-isoleucine is initiated by exopeptidases, enzymes that cleave peptide bonds from the ends of a polypeptide chain.

Aminopeptidases : These enzymes are crucial for the degradation of small peptides. They sequentially remove amino acids from the N-terminus of the peptide. In the case of this compound, an aminopeptidase (B13392206) would first cleave the bond between glycine (B1666218) and alanine (B10760859), releasing a free glycine molecule and the dipeptide Alanyl-Isoleucine. Aminopeptidase N (APN), for instance, shows a preference for hydrolyzing substrates with an N-terminal alanine but can also act on other neutral amino acids. nih.gov The subsequent breakdown of Alanyl-Isoleucine would then be carried out by a dipeptidase.

Carboxypeptidases : These enzymes act on the C-terminal end of a peptide. Carboxypeptidase A, for example, is known to cleave C-terminal amino acids, with a preference for those with aromatic or branched aliphatic side chains, such as isoleucine. uomustansiriyah.edu.iq Therefore, it could hydrolyze the bond between alanine and isoleucine in this compound, releasing isoleucine and the dipeptide Glycyl-alanine.

Dipeptidyl Peptidases : These enzymes cleave dipeptides from the N-terminus of a polypeptide. For example, Dipeptidyl Peptidase IV (DPP-IV) is known to cleave X-Proline dipeptides, but other dipeptidyl peptidases have different specificities and could potentially act on this compound. plos.org

Tripeptidyl Peptidases : These enzymes, such as SedB produced by Aspergillus fumigatus, are capable of cleaving tripeptides from a larger peptide chain. tandfonline.comtandfonline.com While their primary role is often in the breakdown of larger proteins, their activity on small tripeptides like this compound is plausible.

The specific peptidases involved can vary depending on the tissue and cellular location. For instance, intestinal brush border cells are rich in peptidases to handle the final stages of protein digestion, while intracellular peptidases manage protein turnover within the cell.

Kinetics and Mechanisms of Sequential Amino Acid Removal from Tripeptides

The enzymatic hydrolysis of a tripeptide like this compound follows Michaelis-Menten kinetics, where the rate of the reaction is dependent on the substrate concentration and the enzyme's catalytic efficiency (kcat/Km). The process is a sequential degradation. plos.org

Initial Cleavage : An exopeptidase (either an aminopeptidase or a carboxypeptidase) binds to the tripeptide. The enzyme's active site recognizes and binds to either the N-terminal glycine or the C-terminal isoleucine.

Hydrolysis : A water molecule is utilized to break the peptide bond. For example, an aminopeptidase would hydrolyze the Gly-Ala bond, releasing glycine and the dipeptide alanyl-isoleucine. tandfonline.comscbt.com

Dipeptide Degradation : The resulting dipeptide is then a substrate for a specific dipeptidase. This enzyme cleaves the remaining peptide bond (Ala-Ile), releasing the final two amino acids, alanine and isoleucine.

The efficiency of this process is influenced by the specific amino acid sequence of the tripeptide. scbt.com The nature of the amino acid side chains at each position affects the binding affinity of the enzyme to the substrate and the catalytic rate. For instance, neutral endopeptidase (NEP) effectively hydrolyzes peptide bonds on the N-terminal side of hydrophobic amino acids like isoleucine and alanine. nih.gov

Comparative Analysis of Isomeric Dipeptide Degradation Rates (e.g., Alanyl-Isoleucine vs. Isoleucyl-Alanine)

Following the initial cleavage of this compound, the resulting dipeptide (either Alanyl-Isoleucine or Glycyl-Alanine) is further degraded. The rate of degradation of isomeric dipeptides, such as Alanyl-Isoleucine and Isoleucyl-Alanine, can differ significantly due to the specificity of dipeptidases. nih.gov

Dipeptidases exhibit substrate specificity based on the identity of both the N-terminal and C-terminal amino acids. For example, studies on dipeptidase activities in fish tissues have shown that certain dipeptidases have a preference for L-alanyl peptides. dfo-mpo.gc.ca The structure of the amino acid side chains, particularly their size and hydrophobicity, plays a critical role in how well the dipeptide fits into the enzyme's active site.

Table 1: Comparison of Isomeric Dipeptides

| Dipeptide | N-Terminal Amino Acid | C-Terminal Amino Acid | Potential Degrading Enzyme |

| Alanyl-Isoleucine | Alanine | Isoleucine | Dipeptidase with preference for N-terminal Alanine |

| Isoleucyl-Alanine | Isoleucine | Alanine | Dipeptidase with preference for N-terminal branched-chain amino acids |

This table illustrates that different enzymes may be responsible for the degradation of these two isomers, leading to potentially different breakdown rates.

Integration within Broader Branched-Chain Amino Acid Catabolism Pathways (e.g., Isoleucine Degradation)

Once this compound is fully degraded into its constituent amino acids, each enters its respective metabolic pathway. Glycine and alanine are glucogenic amino acids, meaning their carbon skeletons can be used to synthesize glucose. Isoleucine, a branched-chain amino acid (BCAA), is both glucogenic and ketogenic. upr.edu

The catabolism of isoleucine is a multi-step process that primarily occurs in peripheral tissues like skeletal muscle, as opposed to the liver. upr.edue3s-conferences.org

The key steps in isoleucine catabolism are:

Transamination : The first step is the removal of the amino group from isoleucine, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). researchgate.netmdpi.com This reaction converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate. mdpi.com

Oxidative Decarboxylation : The α-keto acid then undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. researchgate.netmdpi.com This is a critical regulatory step in BCAA catabolism.

Final Products : Subsequent enzymatic reactions convert the resulting acyl-CoA derivative into acetyl-CoA and propionyl-CoA. nih.govnih.gov Acetyl-CoA can enter the citric acid cycle for energy production or be used for fatty acid synthesis (ketogenic), while propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, and can be used for gluconeogenesis (glucogenic). mdpi.comnih.gov

The breakdown of this compound, therefore, contributes to the cellular pool of these important metabolic precursors, highlighting the integration of peptide degradation with central energy metabolism.

Table 2: Metabolic Fates of Amino Acids from this compound

| Amino Acid | Classification | Primary Catabolic Products | Metabolic Pathway Integration |

| Glycine | Glucogenic | Pyruvate (B1213749), Serine | Gluconeogenesis, Folate metabolism |

| Alanine | Glucogenic | Pyruvate | Gluconeogenesis, Citric Acid Cycle |

| Isoleucine | Glucogenic & Ketogenic | Acetyl-CoA, Propionyl-CoA | Citric Acid Cycle, Gluconeogenesis, Ketogenesis |

Analytical Methodologies for Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures into individual components.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of peptides like Glycyl-alanyl-isoleucine. In reversed-phase HPLC (RP-HPLC), peptides are separated based on their hydrophobicity. Since this compound is a relatively small and polar peptide, careful selection of the stationary phase (e.g., C18) and mobile phase composition is necessary to achieve adequate retention and separation from other components. researchgate.net

Detection is often achieved using UV spectrophotometry. The peptide bond absorbs UV light at low wavelengths (around 210-220 nm). However, this detection can be non-specific. For enhanced sensitivity and specificity, fluorescence detection is employed. sb-peptide.com Since this compound does not possess a natural fluorophore, derivatization with a fluorescent tag is required prior to analysis. sb-peptide.comrsc.org

Research Findings: Studies on similar short peptides have demonstrated successful separation and quantification using RP-HPLC with UV detection. For instance, a method for analyzing the tripeptides Val-Pro-Pro and Ile-Pro-Pro in fermented milk products utilized a C18 column and UV detection. researchgate.net While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the principles of separating short, hydrophilic peptides are well-established. The development of an isocratic HPLC-UV method for glutathione (B108866) and its impurities highlights the ability to separate closely related peptides within a short analysis time. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying peptides in complex biological matrices. acs.orgsciex.com After chromatographic separation, the peptide is ionized (e.g., by electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is determined. For this compound (C13H25N3O4, Molar Mass: 287.36 g/mol ), the expected m/z for the singly protonated ion [M+H]+ would be approximately 288.37.

Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, confirming the amino acid sequence. nih.gov LC-MS/MS offers exceptional sensitivity, with the ability to detect peptides at femtomole (fmol) to attomole (amol) levels. sciex.comnih.gov

| Technique | Typical Detection Limit | Key Advantages | Reference |

|---|---|---|---|

| HPLC-UV | Nanomole (nmol) to Picomole (pmol) | Robust, widely available | nih.gov |

| HPLC-Fluorescence (with derivatization) | Picomole (pmol) to Femtomole (fmol) | High sensitivity | sb-peptide.com |

| LC-MS | Femtomole (fmol) | High specificity and sensitivity | sciex.com |

| LC-MS/MS | Attomole (amol) to Femtomole (fmol) | Highest specificity and sensitivity, structural information | sciex.comnih.gov |

Gas Chromatography (GC) is generally not suitable for the direct analysis of peptides like this compound due to their low volatility and thermal instability. nih.govresearchgate.net To be analyzed by GC, peptides must first be hydrolyzed into their constituent amino acids (glycine, alanine (B10760859), and isoleucine), which are then chemically modified (derivatized) to increase their volatility. nih.govquizlet.com This multi-step process can be complex and may introduce analytical errors. However, GC-MS analysis of derivatized amino acids can be a powerful tool for determining the amino acid composition of a peptide. nih.gov

Thin-Layer Chromatography (TLC) is a simpler, less expensive chromatographic technique that can be used for the qualitative analysis and separation of amino acids and small peptides. nih.govamrita.edu A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a solvent system (mobile phase). amrita.edu The components of the sample migrate at different rates, resulting in separation. iitg.ac.in Visualization is typically achieved by spraying the plate with a reagent like ninhydrin (B49086), which reacts with the free amino groups of the peptide and its constituent amino acids to produce colored spots. iitg.ac.in While primarily qualitative, TLC can provide semi-quantitative information by comparing the size and intensity of the spots to standards. oregonstate.edu Modern advancements have combined TLC with mass spectrometry for improved identification. nih.gov

Pre-column Derivatization Strategies for Enhanced Detection and Separation

Pre-column derivatization is a crucial step in the analysis of many amino acids and peptides, including this compound, especially when using HPLC with UV or fluorescence detection. actascientific.com This process involves chemically modifying the analyte before it enters the chromatographic column to enhance its detectability and improve separation. creative-proteomics.com

Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comavantorsciences.comatamanchemicals.com This is a rapid and sensitive method, but the derivatives can be unstable. diva-portal.org OPA is a popular choice for amino acid analysis. sigmaaldrich.com

Dansyl Chloride: Reacts with primary and secondary amines to produce stable, fluorescent derivatives. The reaction is slower than with OPA. creative-proteomics.com

Phenylisothiocyanate (PITC): Reacts with primary and secondary amino acids to form derivatives that can be detected by UV. The process can be complex and the reagent is toxic. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that reacts quickly with both primary and secondary amino acids to form highly stable fluorescent derivatives with minimal interference. creative-proteomics.comwaters.com

Biuret Reagent: This reagent, containing copper(II) ions in a basic solution, can form a complex with the peptide bonds of tripeptides and larger peptides, which can then be detected electrochemically or spectrophotometrically. nih.govacs.org

The choice of derivatization agent depends on the specific requirements of the analysis, such as the desired sensitivity, the type of detector available, and the nature of the sample matrix.

Spectrophotometric and Colorimetric Assays for Constituent Amino Acid Determination

Spectrophotometric and colorimetric assays are often used to determine the total concentration of amino acids in a sample after the hydrolysis of a peptide like this compound. These methods are generally simpler and less expensive than chromatographic techniques but are also less specific.

Ninhydrin Assay: This is a classic colorimetric method for the detection and quantification of amino acids. microbenotes.comiitk.ac.in Ninhydrin reacts with the free alpha-amino groups of amino acids upon heating to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at around 570 nm. microbenotes.combyjus.com The intensity of the color is proportional to the concentration of amino acids in the sample. vlabs.ac.in While ninhydrin can react with the N-terminal amine of the intact peptide, the reaction is most effective with free amino acids after hydrolysis. umd.edu

Dichlone-based Assay: A colorimetric method has been developed for the estimation of glycine (B1666218), alanine, and isoleucine using dichlone (B92800) (2,3-dichloro-1,4-naphthoquinone) as a reagent in the presence of sodium bicarbonate. ijpsonline.com The resulting derivative shows maximum absorbance at 470 nm. ijpsonline.com The method has been validated for linearity and precision, offering a simple and sensitive alternative for quantifying these specific amino acids. ijpsonline.com

| Assay | Reagent | Principle | Wavelength (nm) | Reference |

|---|---|---|---|---|

| Ninhydrin Assay | Ninhydrin | Reacts with free α-amino groups to form a purple complex. | ~570 nm | microbenotes.combyjus.com |

| Dichlone Assay | Dichlone | Derivatization of amino acids to form a colored product. | 470 nm | ijpsonline.com |

Development and Application of Advanced Biosensors and Nanosensors for Real-Time Monitoring

Recent advancements in nanotechnology have led to the development of highly sensitive and selective biosensors and nanosensors for the real-time monitoring of biomolecules like amino acids and peptides. encyclopedia.pub These devices offer the potential for in-situ analysis without the need for extensive sample preparation.

Genetically Encoded Nanosensors: Researchers have developed genetically encoded nanosensors for the real-time detection of specific amino acids in living cells. mdpi.comnih.gov For instance, a sensor for isoleucine was created by sandwiching a bacterial periplasmic binding protein (LivJ) between two fluorescent proteins (ECFP and Venus). mdpi.comnih.gov Binding of isoleucine to the LivJ protein causes a conformational change that alters the Förster Resonance Energy Transfer (FRET) between the fluorescent proteins, leading to a measurable change in the fluorescence signal. mdpi.com This technology allows for the dynamic monitoring of amino acid concentrations within cellular environments. nih.gov

Activity-Based Nanosensors: Another innovative approach involves activity-based nanosensors that can monitor the in vivo activity of enzymes like proteases. ersnet.org These sensors consist of peptide substrates attached to nanoparticles. When cleaved by a target protease at a disease site, a reporter fragment is released and can be detected in urine. While not directly detecting this compound, this technology demonstrates the potential of peptide-based nanosensors for diagnostic applications.

Fluorescent Peptide Sensors: Synthetic peptides can be designed to act as fluorescent sensors for specific analytes. For example, cyclic peptides containing pyrene (B120774) units have been shown to selectively detect copper ions (Cu2+) in water through fluorescence quenching. mdpi.com This principle could be adapted to design peptide-based sensors that recognize other molecules, including other peptides.

The field of nanosensors for peptide and amino acid detection is rapidly evolving, promising powerful new tools for biochemical research and diagnostics. encyclopedia.pub

Biosynthetic Considerations and Precursor Pathways Relevant to Glycyl Alanyl Isoleucine

Metabolic Pathways for Constituent Amino Acid Biosynthesis (Glycine, Alanine (B10760859), Isoleucine) in Various Organisms

The synthesis of glycine (B1666218), alanine, and isoleucine occurs through diverse and evolutionarily conserved metabolic routes across different life forms, from microorganisms to humans. While some organisms can synthesize these amino acids de novo, others, like humans, must obtain certain "essential" amino acids from their diet.

Glycine Biosynthesis:

Glycine, the simplest amino acid, is considered non-essential in mammals as it can be synthesized by the body. nih.gov Its production is primarily linked to the metabolism of serine, threonine, and choline (B1196258). nih.govmetabolon.com

From Serine: The most prominent pathway for glycine synthesis involves the reversible conversion of serine, a product of glycolysis intermediate D-3-phosphoglycerate, to glycine. metabolon.comresearchgate.net This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which transfers a one-carbon unit from serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate. metwarebio.com

From Threonine: Glycine can also be produced from threonine via the threonine dehydrogenase pathway. metabolon.commetwarebio.com

From Choline: The oxidative degradation of choline can also lead to glycine synthesis. metabolon.com

From Glyoxylate (B1226380): In some organisms, glycine can be synthesized from glyoxylate through a transamination reaction with alanine. metabolon.com

Alanine Biosynthesis:

Alanine is a non-essential amino acid in humans, readily synthesized from central metabolic intermediates. ontosight.ai Its biosynthesis is closely tied to glycolysis and the citric acid cycle. wikipedia.org

From Pyruvate (B1213749): The primary route for alanine synthesis is the reductive amination of pyruvate, a key product of glycolysis. wikipedia.org This can occur via a two-step process. First, glutamate (B1630785) dehydrogenase converts α-ketoglutarate, ammonia, and NADH to glutamate. Subsequently, an aminotransferase enzyme transfers the amino group from glutamate to pyruvate, forming alanine and regenerating α-ketoglutarate. wikipedia.org Alanine transaminase can directly catalyze the transfer of an amino group from a donor like glutamate to pyruvate to form alanine. ontosight.ainih.gov

From Branched-Chain Amino Acids: Alanine can also be synthesized from the breakdown of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine. wikipedia.org

Isoleucine Biosynthesis:

Isoleucine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org In plants and microorganisms, isoleucine is synthesized from precursors derived from central carbon metabolism. wikipedia.org

Threonine Pathway: The most common pathway for isoleucine biosynthesis starts with threonine and pyruvate. researchgate.net This five-step pathway is catalyzed by a series of enzymes, beginning with threonine dehydratase (encoded by ilvA), which converts L-threonine to α-ketobutyrate. nih.govacs.org The subsequent four steps are shared with the valine biosynthetic pathway and involve enzymes such as acetohydroxy acid synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and branched-chain amino acid transaminase. wikipedia.orgresearchgate.net

Alternative Pathways: While the threonine pathway is predominant, some microorganisms utilize alternative routes for isoleucine synthesis. researchgate.net These can include pathways starting from pyruvate and acetyl-CoA (the pyruvate pathway) or from glutamate and pyruvate (the glutamate pathway). researchgate.net In E. coli, under certain conditions, "underground" metabolic pathways can be activated to produce isoleucine, demonstrating metabolic flexibility. nih.gov

Table 1: Overview of Biosynthetic Pathways for Glycine, Alanine, and Isoleucine

| Amino Acid | Primary Precursor(s) | Key Enzyme(s) | Organismal Distribution |

|---|---|---|---|

| Glycine | Serine, Threonine, Choline, Glyoxylate | Serine Hydroxymethyltransferase (SHMT), Threonine Dehydrogenase | Widespread (Mammals, Plants, Microorganisms) |

| Alanine | Pyruvate, Branched-Chain Amino Acids | Alanine Transaminase, Glutamate Dehydrogenase | Widespread (Mammals, Plants, Microorganisms) |

| Isoleucine | Threonine and Pyruvate | Threonine Dehydratase, Acetohydroxy Acid Synthase | Plants and Microorganisms (Essential in humans) |

Role of Aminoacyl-tRNA Synthetases in Charging Cognate tRNAs with Glycine, Alanine, and Isoleucine

The biosynthesis of amino acids is only the first step towards their incorporation into a polypeptide chain like glycyl-alanyl-isoleucine. Before they can be utilized by the ribosome for protein synthesis, each amino acid must be covalently attached to its corresponding transfer RNA (tRNA) molecule. This critical "charging" or "aminoacylation" reaction is catalyzed by a family of essential enzymes known as aminoacyl-tRNA synthetases (aaRSs). nih.govwikipedia.org There are 20 different aaRSs in humans, one for each of the standard amino acids. wikipedia.orgpnas.org

The aminoacylation reaction proceeds in two steps:

Amino Acid Activation: The synthetase first binds ATP and the specific amino acid, forming an aminoacyl-adenylate intermediate and releasing inorganic pyrophosphate. wikipedia.org

tRNA Charging: The activated amino acid is then transferred from the aminoacyl-AMP to the 3' end of the cognate tRNA molecule. wikipedia.org

The fidelity of protein synthesis is critically dependent on the accuracy of this process. annualreviews.org Each aaRS must recognize and bind its specific amino acid and the correct set of tRNA isoacceptors. nih.gov To prevent errors, many aaRSs possess editing or proofreading mechanisms to hydrolyze incorrectly charged tRNAs. annualreviews.orgnih.gov

Glycyl-tRNA Synthetase (GlyRS):

Glycyl-tRNA synthetase is a class II aminoacyl-tRNA synthetase responsible for attaching glycine to its cognate tRNA (tRNAGly). nih.gov GlyRS enzymes can have different oligomeric structures in various organisms, existing as either α2β2 or α2 forms. nih.gov The recognition of tRNAGly by GlyRS involves specific identity elements in the anticodon region and the acceptor stem of the tRNA molecule. nih.govoup.com In some bacteria, GlyRS is a heterotetramer composed of two α and two β subunits, where both are essential for its activity. aars.online Mutations in the human GARS1 gene, which encodes GlyRS, can lead to peripheral neuropathy by causing the mutant GlyRS to sequester tRNAGly, depleting the cellular pool available for protein synthesis. oup.com

Alanyl-tRNA Synthetase (AlaRS):

Alanyl-tRNA synthetase, a class II aaRS, catalyzes the attachment of alanine to tRNAAla. pnas.org A unique feature of tRNAAla recognition is the presence of a G3:U70 wobble base pair in the acceptor stem, which serves as a primary identity element recognized by AlaRS across species. nih.gov AlaRS has a dedicated editing domain to remove incorrectly charged amino acids like glycine and serine from tRNAAla, a crucial quality control step to maintain translational fidelity. pnas.orgnih.gov

Isoleucyl-tRNA Synthetase (IleRS):

Isoleucyl-tRNA synthetase is a class Ia aaRS that charges isoleucine to tRNAIle. ebi.ac.uknih.gov A significant challenge for IleRS is discriminating against the structurally similar amino acid valine. ebi.ac.uk To overcome this, IleRS employs a "double-sieve" mechanism. The first sieve is the initial binding and activation of the amino acid, and the second is a proofreading or editing step that hydrolyzes misactivated valyl-adenylate or mischarged Val-tRNAIle. ebi.ac.ukresearchgate.net This editing function is crucial for preventing the misincorporation of valine at isoleucine codons during protein synthesis. nih.govresearchgate.net

Table 2: Characteristics of Aminoacyl-tRNA Synthetases for Glycine, Alanine, and Isoleucine

| Synthetase | Class | Key Features | Editing Function |

|---|---|---|---|

| Glycyl-tRNA Synthetase (GlyRS) | II | Varying oligomeric structures (α2β2 or α2). Recognizes anticodon and acceptor stem of tRNAGly. | Lacks editing activity in some forms. aars.online |

| Alanyl-tRNA Synthetase (AlaRS) | II | Recognizes G3:U70 wobble base pair in tRNAAla acceptor stem. | Possesses a dedicated editing domain to remove mischarged glycine and serine. nih.gov |

| Isoleucyl-tRNA Synthetase (IleRS) | Ia | Utilizes a "double-sieve" mechanism to discriminate against valine. | Active pre- and post-transfer editing of non-cognate amino acids like valine and norvaline. nih.govebi.ac.ukresearchgate.net |

Genetic and Enzymatic Regulation of Branched-Chain Amino Acid Biosynthesis Operons

The biosynthesis of branched-chain amino acids (BCAAs), including isoleucine, is a metabolically expensive process that is tightly regulated at both the genetic and enzymatic levels to match cellular demand. In many bacteria, the genes encoding the enzymes for BCAA biosynthesis are organized into operons, allowing for coordinated control of their expression. asm.org

Genetic Regulation:

Multivalent Repression: The expression of the isoleucine-valine (ilv) operons in bacteria like Escherichia coli and Salmonella typhimurium is subject to multivalent repression, where the presence of all three BCAAs—isoleucine, valine, and leucine—is required for full repression of the operon. pnas.org This intricate regulatory mechanism ensures that the cell does not shut down the entire pathway when only one or two of the end products are abundant.

Attenuation: In many Gram-negative bacteria, the ilv operons are also regulated by a process called attenuation. researchgate.netoup.com This mechanism involves the formation of alternative secondary structures in the leader region of the mRNA, which is coupled to the translation of a short leader peptide rich in the codons for the BCAAs. High levels of charged tRNAs for these amino acids lead to transcriptional termination, while low levels allow transcription of the downstream structural genes to proceed. plos.org

Operator and Repressor Proteins: In E. coli, the ilv gene cluster has been shown to be controlled by at least two operator loci, oprA and oprB. nih.govias.ac.in In some Gram-positive bacteria like Staphylococcus aureus, the global transcriptional regulator CodY, activated by BCAAs, plays a key role in repressing the ilv-leu operon. plos.org

Enzymatic Regulation:

Feedback Inhibition: The activity of key enzymes in the BCAA biosynthetic pathway is often regulated by feedback inhibition from the end products. For example, the first enzyme in the isoleucine pathway, threonine dehydratase, is allosterically inhibited by isoleucine. nih.gov Similarly, acetohydroxy acid synthase (AHAS), the enzyme that catalyzes a common step in both isoleucine and valine synthesis, is inhibited by valine. nih.govnih.gov This feedback control allows for rapid, fine-tuned adjustments to the metabolic flux through the pathway in response to changing amino acid concentrations.

The complex interplay of these genetic and enzymatic regulatory mechanisms ensures that the cell maintains a balanced supply of branched-chain amino acids, including the isoleucine required for the synthesis of peptides like this compound, while avoiding the wasteful overproduction of these vital molecules.

Interactions and Functional Insights in Model Systems and in Vitro Studies

Peptide-Metal Ion Coordination Chemistry and Formation of Metallopeptide Complexes

The interaction of peptides with metal ions is a fundamental aspect of bioinorganic chemistry, with implications for enzyme function, metal transport, and the design of new therapeutic agents. The tripeptide Glycyl-alanyl-isoleucine (Gly-Ala-Ile) possesses several potential coordination sites for metal ions. The primary binding sites include the N-terminal amino group, the C-terminal carboxylate group, and the amide nitrogens of the peptide backbone. frontiersin.orgresearchgate.net The side chains of glycine (B1666218) (a hydrogen atom) and alanine (B10760859) (a methyl group) are not typically involved in metal coordination. However, the bulky isobutyl side chain of isoleucine can influence the steric accessibility of the coordination sites.

The coordination of a metal ion to a peptide like Gly-Ala-Ile generally begins at the N-terminal amino group and the first peptide bond nitrogen, forming a stable five-membered chelate ring. frontiersin.org Depending on the pH and the nature of the metal ion, subsequent deprotonation of the amide nitrogens can lead to the formation of a series of stable complexes. researchgate.net For instance, metal ions such as Cu(II), Ni(II), and Pd(II) are known to promote the deprotonation of amide nitrogens, leading to the formation of square-planar complexes where the peptide acts as a tetradentate ligand. frontiersin.orgresearchgate.net

Studies on similar small peptides provide a framework for understanding the potential metallopeptide complexes of Gly-Ala-Ile. For example, research on the coordination of Au(III) with glycylalanine (B8899) and glycylalanylalanine has shown that the metal ion can bind to the terminal amino group, deprotonated amide nitrogens, and the terminal carboxylate group, forming stable square-planar complexes. researchgate.net It is plausible that Gly-Ala-Ile would form similar complexes with Au(III) and other transition metal ions. The specific geometry and stability of these metallopeptide complexes would be influenced by factors such as the metal-to-ligand ratio, temperature, and the solvent system.

The chelation of metal ions by peptides can have significant biological implications. Peptide-metal ion chelates are being explored for their potential in enhancing the bioavailability of essential trace elements and for their antimicrobial properties. mdpi.com The ability of peptides to form stable complexes with heavy metal ions also suggests their potential application in bioremediation. mdpi.com

Intermolecular Interactions Governing Peptide Self-Assembly and Supramolecular Architectures

The self-assembly of peptides into ordered supramolecular structures is a rapidly growing field with applications in materials science and medicine. The process is driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The structure of this compound, with its combination of a flexible glycine residue, a small alanine residue, and a bulky, hydrophobic isoleucine residue, suggests a propensity for self-assembly.

Hydrophobic interactions are a major driving force in the self-assembly of peptides containing nonpolar amino acids. The isoleucine side chain, in particular, would be expected to play a crucial role in the self-assembly of Gly-Ala-Ile by minimizing its contact with water and promoting intermolecular association. Studies on the self-assembly of dipeptides containing isoleucine, such as L-alanyl-L-isoleucine, have demonstrated their ability to form ordered structures. researchgate.net The self-assembly of the linear L-alanyl-L-isoleucine dipeptide has been investigated, highlighting the role of its constituent amino acids in forming supramolecular structures. researchgate.net

Hydrogen bonding between the amide groups of the peptide backbone is another critical factor in the formation of stable supramolecular architectures, such as β-sheets. These sheets can then stack to form fibrils and other higher-order structures. The zwitterionic nature of peptides at physiological pH, with a positively charged N-terminus and a negatively charged C-terminus, can also lead to electrostatic interactions that influence self-assembly. rsc.org

The thermal stability and solid-state cyclization of dipeptides have been studied, providing insights into the intermolecular forces that govern their solid-state structures. bac-lac.gc.ca For instance, the thermal decomposition of dipeptides can lead to the formation of cyclodipeptides, and the stability of the dipeptide in the solid state is influenced by the extent of hydrogen bonding and the size of the amino acid side chains. bac-lac.gc.ca

Utility of Peptidyl-tRNA Mimics for Ribosomal Complex Structural and Functional Investigations

Understanding the intricate process of protein synthesis by the ribosome often requires the use of stable analogs of its substrates. Peptidyl-tRNAs, which are the nascent polypeptide chains attached to a tRNA molecule, are inherently unstable due to the ester linkage between the peptide and the tRNA. nih.gov This instability hinders detailed structural and functional studies of the ribosome in action.

To overcome this limitation, researchers have developed hydrolysis-resistant mimics of peptidyl-tRNAs. nih.govnih.gov These mimics typically replace the labile ester bond with a more stable amide linkage. nih.gov The synthesis of such mimics containing specific amino acid sequences, including glycyl, alanyl, and isoleucyl residues, has been reported. nih.govcore.ac.uk These synthetic peptidyl-tRNA mimics can be used to trap the ribosome at specific functional states, allowing for high-resolution structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy. nih.govacs.org

For example, short, hydrolysis-resistant mimics of peptidyl-tRNAs have been instrumental in investigating how the nascent peptide chain interacts with the ribosomal exit tunnel and how certain antibiotics inhibit protein synthesis. nih.govacs.org The use of mimics containing the Gly-Ala-Ile sequence would allow for the specific probing of how the ribosome accommodates this particular tripeptide at the peptidyl transferase center and within the exit tunnel.

Recent advancements in the chemical synthesis of peptidyl-tRNA mimics, including methods for creating N-formylmethionylated versions, have further expanded the toolkit for ribosomal research. acs.org These stable analogs are crucial for elucidating the mechanisms of peptide bond formation, translational arrest, and the action of ribosome-targeting antibiotics. acs.orgacs.org

Influence of Isoleucine Residues on Protein Folding, Stability, and Hydrophobic Interactions

The isoleucine residue in the this compound tripeptide plays a disproportionately large role in the context of a larger polypeptide chain, significantly influencing its folding, stability, and interactions. Isoleucine is a hydrophobic amino acid characterized by a branched aliphatic side chain. numberanalytics.com This hydrophobicity drives the burial of isoleucine residues within the protein core, away from the aqueous solvent, a key step in the protein folding process. russelllab.org

The branched nature of isoleucine's side chain at the β-carbon imposes steric constraints on the polypeptide backbone, restricting the range of accessible dihedral angles. russelllab.org This restriction makes it more challenging for isoleucine to adopt an α-helical conformation but favors its incorporation into β-sheets. russelllab.org

The "Branched Aliphatic Side Chain (BASiC)" hypothesis posits that clusters of isoleucine, leucine (B10760876), and valine (ILV) residues form stable hydrophobic cores that are protected from solvent exchange. nih.gov These clusters are thought to be critical for the stability of partially folded states of proteins. nih.gov The presence of an isoleucine residue, as in Gly-Ala-Ile, would contribute to the formation of such stabilizing hydrophobic clusters in a protein sequence.

Studies involving mutations have demonstrated the importance of isoleucine for protein stability. Replacing a less hydrophobic residue with isoleucine can enhance hydrophobic interactions within the protein core, leading to increased thermal stability. researchgate.net The additional methylene (B1212753) group in isoleucine compared to valine, for example, contributes to a more favorable packing in the hydrophobic core, further stabilizing the protein structure. nih.gov

Exploration of Nonproteinogenic Amino Acid Incorporation in Designed Hybrid Peptides

The incorporation of nonproteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy for creating novel molecules with enhanced properties. nih.govscispace.com NPAAs are amino acids that are not among the 20 standard protein-building blocks. wikipedia.org There are hundreds of known NPAAs, offering a vast expansion of chemical diversity for peptide design. researchgate.nettaylorandfrancis.com

Introducing NPAAs into a peptide like this compound can confer several advantages. One of the most significant benefits is increased resistance to proteolytic degradation. acs.org Proteases are enzymes that recognize and cleave specific peptide bonds between proteinogenic amino acids. By incorporating NPAAs, the peptide becomes a poor substrate for these enzymes, leading to a longer biological half-life.

Furthermore, the unique side chains of NPAAs can introduce novel functionalities and conformational constraints. This can lead to peptides with improved binding affinity and specificity for their targets. The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is a common strategy to create more stable and often more potent peptide-based drugs. acs.org Other NPAAs, such as N-methyl, β-, and γ-amino acids, can also be used to modulate the structure and function of peptides. acs.org

The synthesis of such hybrid peptides can be achieved through solid-phase peptide synthesis, which allows for the site-specific incorporation of a wide variety of NPAAs. researchgate.net The exploration of incorporating NPAAs into the this compound sequence could lead to the development of new peptidomimetics with tailored properties for various applications.

Future Research Directions and Applications in Fundamental Science

The tripeptide Glycyl-alanyl-isoleucine, while a simple molecule, stands at the crossroads of significant advancements in peptide science. Its future exploration is poised to contribute to fundamental understanding across biochemistry, computational biology, and materials science. The following sections outline key areas of future research.

Q & A

Q. How can PICO frameworks be adapted to formulate hypotheses about GAI’s role in microbial quorum sensing?

- Methodological Answer : Define:

- P : Bacterial populations (e.g., Pseudomonas aeruginosa)

- I : GAI exposure at sub-inhibitory concentrations

- C : Wild-type vs. quorum-sensing-deficient mutants

- O : Changes in virulence factor production (e.g., pyocyanin)

Use RNA-seq to validate gene expression changes .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in GAI’s chromatographic analyses across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.